molecular formula C11H13NO4 B7840926 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid

5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid

Cat. No. B7840926
M. Wt: 223.22 g/mol
InChI Key: UXGIEYNFUOSRFI-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of β-(1,3,4-oxadiazol-2-yl)pyridines :The compound 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid is used as a precursor in the synthesis of β-(1,3,4-oxadiazol-2-yl)pyridines. These compounds are obtained through cyclization and subsequent heating, indicating its role in constructing complex heterocyclic compounds (Nesterova et al., 2011).

  • Crystallography :The compound has been analyzed crystallographically, showing it crystallizes in the monoclinic crystal system. The study provides insights into the molecular packing and hydrogen bonding interactions, which is vital for understanding its structural properties and potential applications in material science (Rajnikant et al., 2011).

  • Synthesis of Pyridothienopyrimidines :It's also a key ingredient in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds. This suggests its importance in the synthesis of complex organic molecules which can be of significance in pharmaceutical research and development (Bakhite et al., 2005).

  • Pd-Catalyzed Cross-Coupling Reactions :Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates are used in Pd-catalyzed cross-coupling reactions to synthesize various condensed pyrazoles, indicating the utility of this compound derivatives in complex organic syntheses (Arbačiauskienė et al., 2011).

  • Synthesis of Pyridinedicarboxylic Acid Hydrazides :The compound is used in the acylation of 3-ethoxycarbonyl-2,6-dimethyl-5-pyridinecarboxylic acid hydrazide, indicating its role in hydrazinolysis and rehydrazinolysis reactions, which are fundamental in organic synthesis and pharmaceutical chemistry (Nesterova et al., 2005).

properties

IUPAC Name

5-ethoxycarbonyl-2,6-dimethylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-16-11(15)9-5-8(10(13)14)6(2)12-7(9)3/h5H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGIEYNFUOSRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid
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